

# Introduction: The Strategic Value of Steric Hindrance in a Terminal Alkyne

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## Compound of Interest

Compound Name: **3,3-Dimethyl-1-pentyne**

Cat. No.: **B1607477**

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**3,3-Dimethyl-1-pentyne**, also known as tert-butyl ethyl acetylene, is a terminal alkyne distinguished by the presence of a quaternary carbon atom adjacent to the triple bond. This structural feature, a neopentyl-like group, imparts significant steric hindrance, which profoundly influences its reactivity and makes it a valuable building block in organic synthesis. Unlike simpler terminal alkynes, the bulky tert-butyl group can direct reaction pathways, enhance selectivity, and improve the stability of certain intermediates and final products. This guide provides a comprehensive technical overview of its properties, spectral characteristics, synthesis, and reactivity, offering field-proven insights for its effective application in research and development.

## Physicochemical and Computed Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design, particularly for reaction setup, purification, and safety considerations. The properties of **3,3-Dimethyl-1-pentyne** are summarized below.

Property	Value	Unit	Source
CAS Number	918-82-1	-	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>12</sub>	-	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	96.17	g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	70 - 72	°C	<a href="#">[1]</a> <a href="#">[4]</a>
Melting Point	-88.73 (estimate)	°C	<a href="#">[1]</a> <a href="#">[4]</a>
Density	0.703 - 0.751	g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[4]</a>
Refractive Index (n <sup>20</sup> /D)	1.3908 - 1.418	-	<a href="#">[1]</a> <a href="#">[4]</a>
Vapor Pressure	132	mmHg at 25°C	<a href="#">[1]</a>
LogP (Octanol/Water)	2.056 - 2.76	-	<a href="#">[3]</a> <a href="#">[4]</a>
SMILES	C#CC(C)(C)CC	-	<a href="#">[3]</a> <a href="#">[5]</a>
InChIKey	KQIIKSQUHGGYCU- UHFFFAOYSA-N	-	<a href="#">[2]</a> <a href="#">[3]</a>

## Spectroscopic Signature: A Guide to Characterization

Accurate characterization is critical for confirming the identity and purity of **3,3-Dimethyl-1-pentyne**. Its unique structure gives rise to a distinct spectroscopic fingerprint.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The expected signals in <sup>1</sup>H and <sup>13</sup>C NMR are highly predictable.

- <sup>1</sup>H NMR Analysis: The proton spectrum is relatively simple and diagnostic. The terminal alkyne proton (≡C-H) is expected to appear as a singlet around δ 1.9-2.1 ppm. The ethyl group will present as a quartet (CH<sub>2</sub>) around δ 1.5 ppm coupled to a triplet (CH<sub>3</sub>) around δ

1.0 ppm. The two equivalent methyl groups attached to the quaternary carbon will appear as a sharp singlet integrating to six protons around  $\delta$  1.1 ppm.

- $^{13}\text{C}$  NMR Analysis: The carbon spectrum is equally informative. The two sp-hybridized carbons of the alkyne are characteristic, with the terminal carbon ( $\equiv\text{C-H}$ ) appearing around  $\delta$  68-72 ppm and the internal quaternary-adjacent carbon ( $\text{C}\equiv\text{C}$ ) appearing further downfield around  $\delta$  88-92 ppm. The quaternary carbon itself will be found near  $\delta$  28-32 ppm. The remaining ethyl and methyl carbons will appear in the aliphatic region.

Table 2: Predicted NMR Spectral Data

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity / Notes
$^1\text{H}$ NMR		
$\equiv\text{C-H}$	~1.9 - 2.1	s (1H)
$-\text{C}(\text{CH}_3)_2-$	~1.1	s (6H)
$-\text{CH}_2-\text{CH}_3$	~1.5	q (2H)
$-\text{CH}_2-\text{CH}_3$	~1.0	t (3H)
$^{13}\text{C}$ NMR		
$\equiv\text{C-H}$	~68 - 72	Terminal alkyne carbon
$-\text{C}\equiv$	~88 - 92	Internal alkyne carbon
$-\text{C}(\text{CH}_3)_2-$	~28 - 32	Quaternary carbon
$-\text{CH}_2-\text{CH}_3$	~35 - 39	Methylene carbon
$-(\text{CH}_3)_2-$	~26 - 30	Gem-dimethyl carbons

|  $-\text{CH}_2-\text{CH}_3$  | ~8 - 12 | Terminal methyl carbon |

## Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for rapidly confirming the presence of the key alkyne functional group.

- $\equiv$ C-H Stretch: A sharp, strong absorption band appearing in the range of 3300-3320  $\text{cm}^{-1}$ . The presence of this peak is a definitive indicator of a terminal alkyne.
- C $\equiv$ C Stretch: A weaker absorption band located between 2100-2140  $\text{cm}^{-1}$ . Its intensity is often diminished in symmetrically substituted alkynes, but it is typically observable in terminal alkynes like this one.
- C-H Bends/Stretches: Strong absorptions below 3000  $\text{cm}^{-1}$  corresponding to the  $\text{sp}^3$  C-H bonds of the alkyl groups.

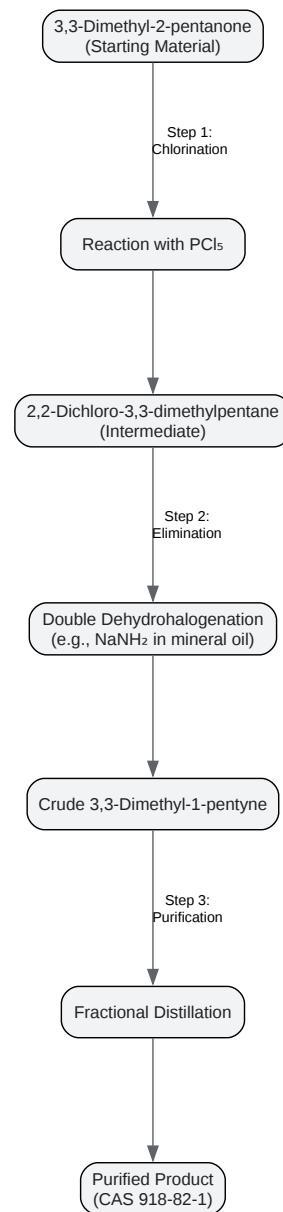
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can corroborate the proposed structure.

- Molecular Ion ( $\text{M}^+$ ): The molecular ion peak will appear at  $\text{m/z} = 96$ .
- Key Fragmentation: Due to the quaternary center, a prominent fragmentation pathway is the loss of an ethyl group ( $[\text{M}-29]^+$ ), leading to a stable tert-butyl-containing cation at  $\text{m/z} = 67$ . Another significant peak may arise from the loss of a methyl group ( $[\text{M}-15]^+$ ) at  $\text{m/z} = 81$ .

## Synthesis and Purification Workflow

While commercially available, understanding the synthesis of **3,3-Dimethyl-1-pentyne** is instructive for appreciating its chemical lineage and potential impurities. A common and reliable laboratory-scale synthesis involves the reaction of an appropriate Grignard reagent with a protected propargyl species or direct alkynylation. A plausible route starts from 3,3-dimethyl-2-pentanone.



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Caption: A potential synthetic workflow for **3,3-Dimethyl-1-pentyne**.

# Experimental Protocol: Synthesis via Dehydrohalogenation

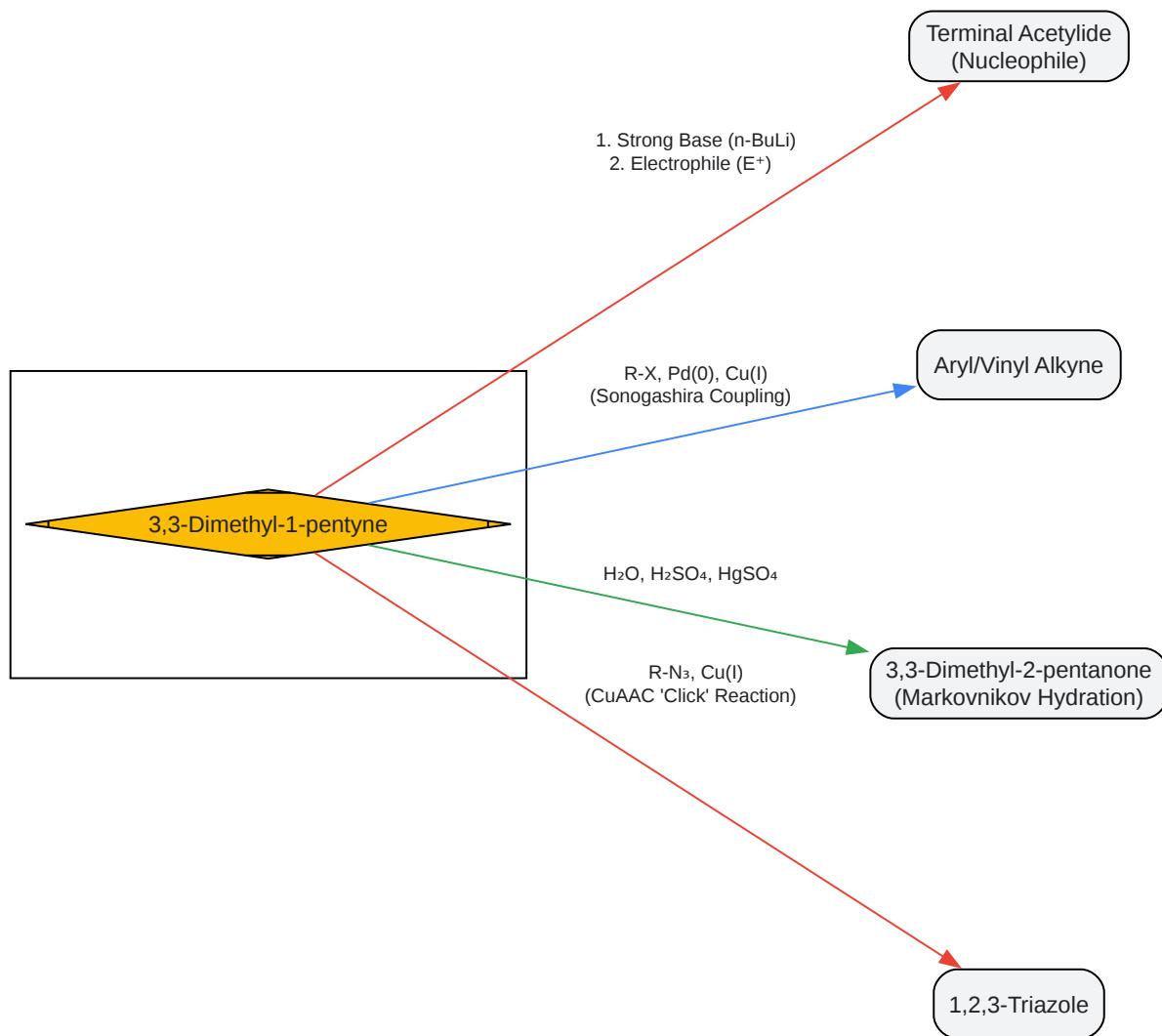
This protocol is a representative example based on established transformations of ketones to terminal alkynes.

- Chlorination: To a cooled (0 °C) solution of 3,3-dimethyl-2-pentanone (1.0 eq) in a suitable inert solvent (e.g.,  $\text{CH}_2\text{Cl}_2$ ), slowly add phosphorus pentachloride ( $\text{PCl}_5$ , 1.1 eq) in portions. The reaction is exothermic and should be carefully controlled. Allow the mixture to warm to room temperature and stir for 12-18 hours until TLC/GC-MS analysis indicates complete conversion to the gem-dichloride intermediate.
- Reaction Quench: Carefully pour the reaction mixture over crushed ice and allow it to warm, ensuring the decomposition of any remaining  $\text{PCl}_5$ . Separate the organic layer, wash with saturated  $\text{NaHCO}_3$  solution and brine, then dry over anhydrous  $\text{MgSO}_4$ .
- Solvent Removal: Remove the solvent under reduced pressure. The crude 2,2-dichloro-3,3-dimethylpentane should be used immediately in the next step without further purification.
- Elimination: In a separate flask equipped with a mechanical stirrer and a distillation head, prepare a slurry of sodium amide ( $\text{NaNH}_2$ , 3.0 eq) in high-boiling mineral oil. Heat the mixture to 160-170 °C.
- Addition & Distillation: Add the crude dichloride dropwise to the hot  $\text{NaNH}_2$  slurry. The product, **3,3-dimethyl-1-pentyne**, will form and distill out of the reaction mixture as it is formed due to its low boiling point (70-72 °C). Collect the distillate in a cooled receiving flask.
- Final Purification: The collected distillate can be further purified by fractional distillation to yield the final product with high purity.

Causality Insight: The use of a strong base like sodium amide is essential to effect the double dehydrohalogenation. Performing the reaction in a high-boiling solvent and distilling the product as it forms (a Favorskii-type reaction) is a classic strategy to drive the equilibrium toward the desired alkyne and minimize side reactions.

## Reactivity and Key Synthetic Applications

The synthetic utility of **3,3-Dimethyl-1-pentyne** stems from the reactivity of its terminal alkyne C-H bond and the carbon-carbon triple bond. The adjacent bulky group provides a unique steric environment that can be exploited for selective transformations.



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Caption: Key reaction pathways of **3,3-Dimethyl-1-pentyne**.

- Acetylide Formation and Nucleophilic Attack: The terminal proton is weakly acidic ( $pK_a \approx 25$ ) and can be readily removed by strong bases like n-butyllithium or sodium amide to generate a potent carbon nucleophile.<sup>[6]</sup> This acetylide can then react with a wide range of electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds.
- Sonogashira Coupling: This is one of the most powerful applications for this reagent. In a reaction catalyzed by palladium and copper salts, **3,3-Dimethyl-1-pentyne** couples efficiently with aryl or vinyl halides.<sup>[6]</sup> This reaction is a cornerstone of modern medicinal chemistry and materials science for constructing complex molecular architectures, such as those seen in the synthesis of the "NanoPutian" molecular figures.<sup>[7]</sup>
- Hydration: The triple bond can be hydrated to form a ketone. Standard Markovnikov hydration using aqueous acid and a mercury catalyst will yield 3,3-dimethyl-2-pentanone.
- Click Chemistry: As a terminal alkyne, it is a suitable partner in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and specific "click" reaction joins the alkyne with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring, a common and important scaffold in drug discovery.<sup>[8]</sup>

## Safety, Handling, and Storage

Proper handling of **3,3-Dimethyl-1-pentyne** is essential due to its hazardous properties.

- GHS Hazards: The compound is classified as a highly flammable liquid and vapor (H225).<sup>[2]</sup> It may be fatal if swallowed and enters airways (H304) and causes skin and serious eye irritation (H315, H319).<sup>[2]</sup> It may also cause respiratory irritation (H335).<sup>[2]</sup>
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.
- Handling: Use non-sparking tools and ground all equipment to prevent static discharge, which could ignite the vapors.<sup>[9][10]</sup> Avoid breathing vapors.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9][11] Keep away from heat, sparks, open flames, and strong oxidizing agents.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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## References

- 1. Cas 918-82-1,3,3-diMethylpent-1-yne | lookchem [lookchem.com]
- 2. 3,3-Dimethyl-1-pentyne | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Pentyne, 3,3-dimethyl- (CAS 918-82-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Page loading... [wap.guidechem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Alkyne - Wikipedia [en.wikipedia.org]
- 7. NanoPutian - Wikipedia [en.wikipedia.org]
- 8. Recent advances in the application of alkynes in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07670A [pubs.rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
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